6-Bromo-5-chloro-N-methylnicotinamide
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Overview
Description
Chemical Reactions Analysis
6-Bromo-5-chloro-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amide Hydrolysis: The amide group can be hydrolyzed to form corresponding acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-5-chloro-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-N-methylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-5-chloro-N-methylnicotinamide can be compared with other similar compounds such as:
6-Bromo-N-methoxy-N-methylnicotinamide: This compound has a similar structure but with a methoxy group instead of a chlorine atom.
5-Bromo-6-chloro-N-methylnicotinamide: This is an isomer with the bromine and chlorine atoms in different positions.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
6-bromo-5-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-5(9)6(8)11-3-4/h2-3H,1H3,(H,10,12) |
InChI Key |
FARQAPJCJKXJON-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)Br)Cl |
Origin of Product |
United States |
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